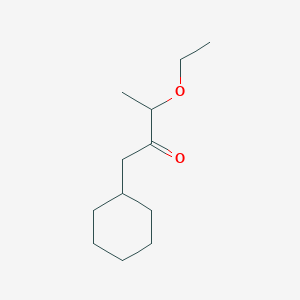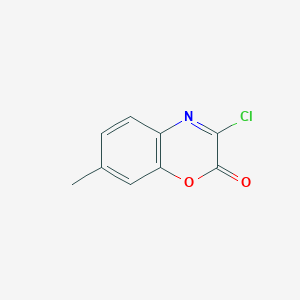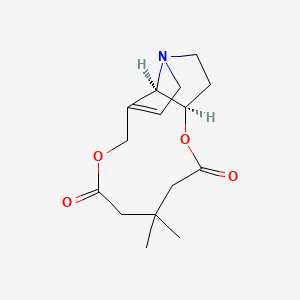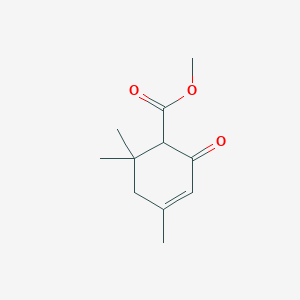
4-Cyanophenyl 4-(nonafluorobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is a chemical compound with the molecular formula C18H8F9NO2 and a molecular weight of 441.247 g/mol It is known for its unique structure, which includes a cyanophenyl group and a nonafluorobutyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate typically involves the esterification of 4-cyanophenol with 4-(nonafluorobutyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(nonafluorobutyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Ester Hydrolysis: Products include 4-cyanophenol and 4-(nonafluorobutyl)benzoic acid.
Scientific Research Applications
4-Cyanophenyl 4-(nonafluorobutyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, while the nonafluorobutyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-(butyl)benzoate: Similar structure but with a butyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(pentafluorophenyl)benzoate: Features a pentafluorophenyl group in place of the nonafluorobutyl group.
Uniqueness
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
CAS No. |
79049-17-5 |
|---|---|
Molecular Formula |
C18H8F9NO2 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoate |
InChI |
InChI=1S/C18H8F9NO2/c19-15(20,16(21,22)17(23,24)18(25,26)27)12-5-3-11(4-6-12)14(29)30-13-7-1-10(9-28)2-8-13/h1-8H |
InChI Key |
UNFLSZXCPKUMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)



![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)



![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
